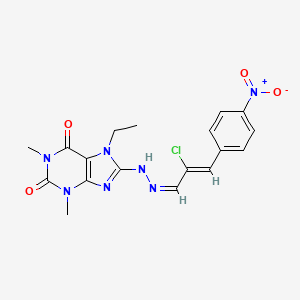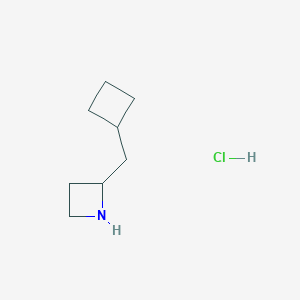
AKOS001632993
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound features a complex molecular structure, composed of an ethyl group attached to a purine core, and a 2-chloro-3-(4-nitrophenyl)prop-2-enylidene hydrazinyl side chain
Wissenschaftliche Forschungsanwendungen
8-[(2Z)-2-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]hydrazinyl]-7-ethyl-1,3-dimethylpurine-2,6-dione has numerous applications across multiple fields:
Chemistry: : Acts as a precursor for synthesizing novel heterocyclic compounds.
Biology: : Used in biochemical assays to study enzyme interactions and protein binding.
Medicine: : Potential therapeutic agent due to its bioactive properties, including antimicrobial and anticancer activity.
Industry: : Serves as a dye precursor, corrosion inhibitor, and component in polymer production.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-[(2Z)-2-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]hydrazinyl]-7-ethyl-1,3-dimethylpurine-2,6-dione typically involves multi-step organic synthesis. The process begins with the preparation of the purine core, followed by the introduction of the ethyl and hydrazinyl groups under controlled conditions. Key steps include:
Synthesis of the purine core: : Starting with basic purine derivatives, functional groups are introduced using halogenation, alkylation, and nitration reactions.
Formation of the hydrazinyl side chain: : This involves the reaction of the nitrophenyl derivative with hydrazine in the presence of a base, followed by condensation with the purine intermediate.
Industrial Production Methods: Industrial-scale synthesis mirrors the laboratory method but emphasizes cost efficiency, yield optimization, and safety. Scaling up involves using larger reactors, optimizing reaction times, and ensuring thorough purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 8-[(2Z)-2-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]hydrazinyl]-7-ethyl-1,3-dimethylpurine-2,6-dione participates in various types of chemical reactions:
Oxidation: : Can undergo oxidation to form higher valence states, especially in the presence of strong oxidizers.
Reduction: : The nitro group can be reduced to an amino group using reducing agents like lithium aluminum hydride.
Substitution: : The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: : Potassium permanganate, chromic acid.
Reduction: : Lithium aluminum hydride, palladium on carbon (Pd-C) with hydrogen gas.
Substitution: : Nucleophiles like primary amines or thiols under basic or acidic conditions.
Oxidation products: : Derivatives with increased valence states, leading to potential hydroxylated compounds.
Reduction products: : Compounds with reduced nitro groups to amines.
Substitution products: : New derivatives replacing the chloro group with various nucleophiles.
Wirkmechanismus
The compound exerts its effects primarily through interactions with biological molecules, including:
Molecular targets: : Enzymes, receptors, and nucleic acids.
Pathways involved: : Inhibition of specific enzymes, modulation of signal transduction pathways, and alteration of genetic expression.
Vergleich Mit ähnlichen Verbindungen
8-[(2Z)-2-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]hydrazinyl]-7-ethyl-1,3-dimethylpurine-2,6-dione can be compared to other compounds with similar structures:
Similar compounds: : 1,3-dimethylxanthine derivatives, nitrophenyl hydrazone analogs.
Uniqueness: : The combination of a purine core with the chloro-nitrophenyl side chain makes it unique, offering distinct chemical properties and biological activities.
While these comparisons highlight the distinct chemical and biological interactions of the compound, its specific configuration and resulting functionalities contribute to its uniqueness and wide range of applications.
Eigenschaften
IUPAC Name |
8-[(2Z)-2-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]hydrazinyl]-7-ethyl-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN7O4/c1-4-25-14-15(23(2)18(28)24(3)16(14)27)21-17(25)22-20-10-12(19)9-11-5-7-13(8-6-11)26(29)30/h5-10H,4H2,1-3H3,(H,21,22)/b12-9-,20-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZWXZPDRSTDCY-HKXUYCNZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1NN=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])Cl)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(N=C1N/N=C\C(=C\C3=CC=C(C=C3)[N+](=O)[O-])\Cl)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2552551.png)
![ethyl 5,5-dimethyl-2-{2-oxo-1-oxaspiro[4.5]decane-4-amido}-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B2552555.png)
![[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 4-chlorobenzenesulfonate](/img/structure/B2552557.png)


![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B2552560.png)




![N'-(2-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2552569.png)


![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide](/img/structure/B2552573.png)
